L-Leucyl-L-prolyl-L-prolyl-L-leucine
Description
L-Leucyl-L-prolyl-L-prolyl-L-leucine (Leu-Pro-Pro-Leu) is a tetrapeptide characterized by a linear sequence of leucine (Leu) and proline (Pro) residues. Proline-rich sequences are known for their unique conformational rigidity due to the cyclic structure of proline, which restricts peptide backbone flexibility . This structural feature often enhances metabolic stability and bioavailability compared to peptides lacking proline residues. Leu-Pro-Pro-Leu’s leucine termini may contribute to hydrophobic interactions, influencing membrane permeability or protein-binding capabilities.
Properties
CAS No. |
506415-51-6 |
|---|---|
Molecular Formula |
C22H38N4O5 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H38N4O5/c1-13(2)11-15(23)20(28)26-10-6-8-18(26)21(29)25-9-5-7-17(25)19(27)24-16(22(30)31)12-14(3)4/h13-18H,5-12,23H2,1-4H3,(H,24,27)(H,30,31)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
WPKLEYVMEUKRJW-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Amino Acid Loading
Solid-phase peptide synthesis remains the gold standard for constructing Leu-Pro-Pro-Leu. Polystyrene-based resins functionalized with hydroxymethylphenoxy (HMP) or Rink amide groups are preferred for their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Proline residues, due to their cyclic structure, require optimized loading conditions to prevent steric hindrance. Studies demonstrate that proline-loaded resins achieve 85–90% coupling efficiency under 1-hour activation with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU).
Sequential Coupling and Activation
The tetrapeptide sequence necessitates four coupling steps, with leucine and proline residues posing distinct challenges:
- Leucine Coupling : Activated using HBTU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), leucine exhibits a coupling efficiency of 92% at room temperature.
- Proline Coupling : Proline’s secondary amine slows acylation, requiring prolonged activation (2–3 hours) with ethyl cyanohydroxyiminoacetate (Oxyma) and N,N'-diisopropylcarbodiimide (DIC).
Table 1: Coupling Reagents and Efficiencies
| Residue | Reagent System | Time (h) | Efficiency (%) |
|---|---|---|---|
| Leu | HBTU/DIPEA | 1 | 92 |
| Pro | DIC/Oxyma | 2.5 | 88 |
Solution-Phase Synthesis
Stepwise Condensation
Solution-phase methods are employed for large-scale synthesis. Leu-Pro-Pro-Leu is assembled via sequential coupling:
- Leu-Pro Dipeptide : L-Leucine’s carboxyl group is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), reacting with L-proline’s amine at pH 7.4.
- Pro-Pro Intermediate : The dipeptide’s C-terminus is protected with tert-butyloxycarbonyl (Boc), enabling coupling with a second proline residue via mixed anhydride methods.
- Final Leu Addition : The tripeptide’s Boc group is removed with TFA, and leucine is appended using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Racemization Challenges
Proline’s rigid pyrrolidine ring reduces racemization during activation, but leucine remains susceptible. Kinetic studies show leucine racemizes 3× faster in glycyl-L-leucylglycylglycine than in prolyl-L-leucylglycylglycine (k = 13.4×10⁻⁴ s⁻¹ vs. 4.03×10⁻⁴ s⁻¹). Additives like hydroxybenzotriazole (HOBt) suppress racemization to <5%.
Enzymatic and Hybrid Approaches
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column resolves Leu-Pro-Pro-Leu from deletion sequences. Gradient elution (5–60% acetonitrile in 0.1% TFA) achieves baseline separation, with a retention time of 14.2 minutes.
Mass Spectrometry and NMR
Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular ion at m/z 485.3 [M+H]⁺. Nuclear Overhauser effect spectroscopy (NOESY) reveals trans-configuration at proline residues, critical for biological activity.
Table 2: Analytical Parameters
| Method | Conditions | Key Data |
|---|---|---|
| HPLC | C18, 5–60% MeCN/0.1% TFA | t_R = 14.2 min, purity >95% |
| MALDI-TOF | α-cyano-4-hydroxycinnamic acid | m/z 485.3 [M+H]⁺ |
| ¹H NMR | D₂O, 600 MHz | δ 1.25 (Leu CH₃), δ 4.45 (Pro α-H) |
Stability and Degradation Kinetics
Leu-Pro-Pro-Leu undergoes hydrolysis and epimerization under physiological conditions. At pH 6.8 and 148.5°C, the tetrapeptide’s half-life is 50 minutes, with diketopiperazine (DKP) formation accounting for 70% of degradation.
Table 3: Degradation Rate Constants
| Process | Rate Constant (×10⁻⁴ s⁻¹) |
|---|---|
| Hydrolysis | 13.4 ± 0.8 |
| Epimerization | 4.03 ± 0.30 |
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Scientific Research Applications
L-Leucyl-L-prolyl-L-prolyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its bioactivity.
Industry: Employed as a bioprotectant in food preservation to inhibit fungal growth.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-leucine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Aspergillus flavus by interacting with enzymes such as FAD glucose dehydrogenase and dihydrofolate reductase . These interactions disrupt the metabolic pathways of the fungus, leading to its growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Leu-Pro-Pro-Leu and related peptides:
*Calculated based on amino acid residues (Leu: 131.2, Pro: 115.1 g/mol).
Pharmacological and Analytical Considerations
- Metabolic Stability : Cyclic peptides like cyclo(Leu-Pro) exhibit enhanced resistance to enzymatic degradation compared to linear peptides due to restricted conformational flexibility . In contrast, Leu-Pro-Pro-Leu’s linear structure may require chemical modifications (e.g., acetylation or PEGylation) to improve stability.
- Bioactivity: The tripeptide Pro-Leu-Gly-NH₂ demonstrates dopamine receptor modulation, highlighting the importance of terminal functional groups (e.g., amidation) in biological activity . Leu-Pro-Pro-Leu lacks such modifications in its canonical form, suggesting divergent applications.
- Analytical Challenges : Ultra Performance Liquid Chromatography (UPLC) is critical for distinguishing structurally similar peptides, such as Leu-Pro-Pro-Leu and its isomers, which may co-elute in traditional HPLC systems .
Key Research Findings and Data
Table 2: Comparative Physicochemical Properties
*Estimated using XLogP3.
Mechanistic Insights:
Q & A
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer : Include detailed SPPS steps in supplementary materials: resin type, coupling times, washing cycles, and cleavage conditions (e.g., TFA/scavengers ratio). Provide HPLC gradients and MS spectral data. Adhere to Beilstein Journal guidelines for experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
